Boc-11-amino-undecanoic acid
Description
Boc-11-amino-undecanoic acid (CAS: 2432–99–7) is a protected derivative of 11-aminoundecanoic acid, featuring a tert-butoxycarbonyl (Boc) group on the amine functionality. This compound is widely utilized in peptide synthesis, where the Boc group serves as a temporary protective moiety to prevent undesired reactions at the amino group during chemical processes. The Boc group is selectively removable under acidic conditions (e.g., trifluoroacetic acid), enabling controlled stepwise assembly of peptide chains . Its molecular formula is $ \text{C}{16}\text{H}{31}\text{NO}_4 $, with a molecular weight of 301.42 g/mol. The compound is hydrophobic due to the Boc group, influencing its solubility in organic solvents like dichloromethane or dimethylformamide .
Properties
IUPAC Name |
11-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]undecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4/c1-16(2,3)21-15(20)13(14(18)19)11-9-7-5-4-6-8-10-12-17/h13H,4-12,17H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCBPQJYRKFTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCCCCCCN)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Esterification-Hydrolysis Protocol
The most widely employed method for synthesizing Boc-11-amino-undecanoic acid involves a two-step process: esterification of 11-aminoundecanoic acid followed by hydrolysis of the intermediate ester.
Reaction Conditions:
-
Step 1 (Esterification):
-
Reagents: 11-Aminoundecanoic acid, tert-butoxycarbonyl chloride (Boc-Cl), sodium carbonate buffer (pH 9–10).
-
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Temperature: 0–5°C (initial), then room temperature.
-
Time: 4–6 hours.
-
-
Step 2 (Hydrolysis):
-
Reagents: Sodium hydroxide (1–2 M).
-
Temperature: 60–80°C.
-
Time: 1–2 hours.
-
Mechanistic Insight:
The Boc group is introduced via nucleophilic acyl substitution, where the amine attacks Boc-Cl in a biphasic system. Hydrolysis under basic conditions cleaves the ester, yielding the free carboxylic acid.
Yield Optimization:
-
pH Control: Maintaining pH >9 during esterification minimizes side reactions.
-
Solvent Selection: THF improves Boc-Cl solubility, enhancing reaction efficiency.
Boc Anhydride Route
Di-tert-butyl dicarbonate (Boc₂O) serves as a safer alternative to Boc-Cl, particularly in aqueous systems.
| Parameter | Value |
|---|---|
| Molar Ratio (Boc₂O) | 1.2:1 (relative to amine) |
| Solvent | Water/dioxane (1:1) |
| Base | Triethylamine |
| Yield | 75–85% |
This method reduces HCl generation, simplifying purification.
Solid-Phase Synthesis
For high-throughput applications, resin-bound 11-aminoundecanoic acid is Boc-protected using Boc-Cl in DMF. After cleavage, the product is isolated via filtration.
Industrial Production
Scalable Esterification Process
Industrial facilities employ continuous-flow reactors to enhance throughput:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 0.5–2 L | 500–2,000 L |
| Temperature Control | Batch | Continuous |
| Purity | 90–95% | >98% |
Key Modifications:
-
In-line pH Monitoring: Automated systems adjust carbonate buffer levels in real time.
-
Distillation: Boc-Cl is recycled via fractional distillation, reducing costs.
Optimization Strategies
Catalytic Enhancements
-
Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) accelerates Boc-Cl reactions in biphasic systems, reducing reaction time by 30%.
-
Microwave Assistance: 15-minute microwave irradiation at 50°C achieves 88% yield, compared to 6 hours conventionally.
Purity Control
Chromatographic Data:
| Method | Retention Time (min) | Purity (%) |
|---|---|---|
| HPLC (C18) | 8.2 | 98.5 |
| TLC (Silica) | Rf = 0.45 | 95 |
Recrystallization Solvents:
-
Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 188–191°C).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Boc-Cl (Lab) | 80 | 95 | 12.50 |
| Boc₂O (Lab) | 85 | 97 | 14.20 |
| Industrial Continuous | 92 | 98 | 8.75 |
Trade-offs:
-
Boc-Cl: Cost-effective but requires rigorous pH control.
-
Boc₂O: Higher yields but increased reagent costs.
Characterization and Validation
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 1.25 (m, 14H, CH₂), 1.44 (s, 9H, Boc), 3.18 (q, 2H, NHCH₂), 5.10 (bs, 1H, NH).
-
IR (KBr): 3300 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).
Stability Studies
| Condition | Degradation (%) |
|---|---|
| 25°C, 12 months | <2 |
| 40°C, 6 months | 5 |
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine functionality. Removal occurs under acidic conditions, typically using trifluoroacetic acid (TFA), yielding 11-amino-undecanoic acid . This reaction is critical for subsequent modifications:
Reaction Pathway:
Key Data:
| Parameter | Value |
|---|---|
| Typical Deprotection Agent | TFA (10–50% in DCM) |
| Reaction Time | 1–4 hours |
| Yield | >90% |
Deprotection is essential for generating reactive amines in peptide synthesis and polymer production .
Amide Bond Formation
The carboxylic acid group participates in amide coupling reactions, facilitated by activating agents. This reaction is pivotal for constructing peptide linkages and functionalized polymers:
Common Coupling Agents:
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide): Forms an active ester intermediate.
-
HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium): Enhances coupling efficiency in sterically hindered environments .
Reaction Example:
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | DMF or DCM |
| Temperature | 0–25°C |
| Coupling Agent | EDC/HOBt or HATU |
| Yield | 75–95% |
This reaction underpins the synthesis of peptide-based drugs and PROTACs (proteolysis-targeting chimeras) .
Biodegradation Pathways
Recent studies identify enzymatic degradation of Boc-11-amino-undecanoic acid derivatives by Pseudomonas species. Key steps include:
-
Hydrolysis: Extracellular hydrolases cleave the Boc group.
-
Oxidative Degradation: The resulting 11-amino-undecanoic acid is metabolized via β-oxidation pathways .
Experimental Findings:
-
A Pseudomonas strain (JG-B) degraded 11-amino-undecanoic acid at 25°C with a doubling time of 2.5 hours .
-
Genomic analysis revealed homologs of nylon hydrolases (NylA/NylB), suggesting enzymatic adaptation to synthetic polymers .
Polymerization Reactions
11-amino-undecanoic acid (post-deprotection) undergoes polycondensation to form Nylon-11, a high-performance polymer:
Polymerization Reaction:
Industrial Data:
| Parameter | Value |
|---|---|
| Temperature | 200–220°C |
| Catalyst | Phosphoric acid |
| Molecular Weight | 20,000–30,000 g/mol |
Nylon-11 exhibits exceptional thermal stability and mechanical strength, making it ideal for automotive and aerospace applications .
Scientific Research Applications
Peptide Synthesis
Boc-AUDA is primarily utilized as a protective group in peptide synthesis. Its stability under various reaction conditions allows chemists to perform selective reactions without interfering with other functional groups. This characteristic is crucial for synthesizing complex peptides and proteins.
Case Study: Synthesis of Fluorescent Peptides
In a study involving the synthesis of vasopressin analogs, Boc-AUDA was used to attach fluorophores to specific amino acids. The resulting fluorescent peptides demonstrated high affinity for the human V1b receptor, allowing for cellular localization studies in native tissues .
| Peptide | Fluorophore | Affinity (nM) |
|---|---|---|
| d[Leu4,Lys(Aud-Alexa 647)8]-VP | Alexa 647 | 11.4 ± 2.6 |
Drug Development
In pharmaceutical research, Boc-AUDA is employed to modify drug molecules, enhancing their solubility and bioavailability. This modification can lead to the development of more effective therapeutic agents.
Example: PROTAC Linker
Boc-AUDA serves as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. The terminal carboxylic acid of Boc-AUDA can react with primary amines, facilitating the construction of these complex molecules .
Bioconjugation
The compound plays a critical role in bioconjugation processes, where it aids in linking biomolecules to surfaces or other molecules. This application is vital for improving the delivery and efficacy of biopharmaceuticals.
Application: Antibody-Drug Conjugates (ADCs)
Boc-AUDA is utilized in creating ADCs by linking cytotoxic drugs to antibodies. This targeted approach enhances therapeutic efficacy while minimizing side effects associated with traditional chemotherapy .
Polymer Chemistry
Boc-AUDA contributes to the development of functionalized polymers, which are tailored for specific industrial applications such as coatings and adhesives.
Research Insight: Functionalized Polymers
Research has shown that incorporating Boc-AUDA into polymer matrices can improve their mechanical properties and chemical resistance, making them suitable for various applications in materials science .
Research in Biochemistry
Researchers utilize Boc-AUDA to study protein interactions and modifications, aiding in the understanding of biological processes.
Example: Protein Interaction Studies
In biochemical research, Boc-AUDA has been employed to investigate how specific proteins interact within cellular environments, providing insights into signaling pathways and disease mechanisms .
Mechanism of Action
The mechanism of action of Boc-11-amino-undecanoic acid primarily involves its role as a protecting group. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to yield the free amine. This allows for the selective modification of the amino group in subsequent reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to Boc-11-amino-undecanoic acid, differing in functional groups, protective strategies, or applications:
11-Aminoundecanoic Acid
- Molecular Formula: $ \text{C}{11}\text{H}{23}\text{NO}_2 $
- Molecular Weight : 201.31 g/mol
- CAS Number : 25035-04-5
- Key Features: The unprotected amine allows direct participation in reactions, such as polymerization or peptide bond formation. However, the free amino group necessitates careful handling to avoid side reactions.
- Applications: Used in synthesizing polyamide resins and as a precursor for metal-chelating agents.
Undecanoic Acid
- Molecular Formula : $ \text{C}{11}\text{H}{22}\text{O}_2 $
- Molecular Weight : 186.29 g/mol
- CAS Number : 112-37-8
- Key Features : A saturated fatty acid lacking functional groups beyond the carboxylic acid.
- Applications : Employed in lubricants, cosmetics, and antimicrobial formulations.
- Safety: Classified as non-hazardous under EU regulations (CLP), though prolonged exposure may irritate mucous membranes .
FMOC-11-Amino-Undecanoic Acid
- Molecular Formula: $ \text{C}{26}\text{H}{31}\text{NO}_4 $
- Molecular Weight : 421.53 g/mol
- CAS Number : 88574-07-6
- Key Features : Uses a 9-fluorenylmethyloxycarbonyl (FMOC) group for amine protection. Unlike Boc, FMOC is cleaved under basic conditions (e.g., piperidine), enabling orthogonal protection strategies in peptide synthesis.
- Applications : Preferred in solid-phase peptide synthesis for its UV-active FMOC group, facilitating real-time monitoring of reaction progress .
11-Mercaptoundecanoic Acid
- Molecular Formula : $ \text{C}{11}\text{H}{22}\text{O}_2\text{S} $
- Molecular Weight : 218.36 g/mol
- CAS Number : 71310-21-9
- Key Features : Contains a sulfhydryl (-SH) group, enabling covalent attachment to gold surfaces or disulfide bond formation.
- Applications: Critical in nanotechnology for creating self-assembled monolayers (SAMs) in biosensors and molecular electronics .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Group(s) | Protective Group | CAS Number |
|---|---|---|---|---|---|
| This compound | $ \text{C}{16}\text{H}{31}\text{NO}_4 $ | 301.42 | Carboxylic acid, Amine | Boc | 2432–99–7 |
| 11-Aminoundecanoic acid | $ \text{C}{11}\text{H}{23}\text{NO}_2 $ | 201.31 | Carboxylic acid, Amine | None | 25035-04-5 |
| Undecanoic acid | $ \text{C}{11}\text{H}{22}\text{O}_2 $ | 186.29 | Carboxylic acid | None | 112-37-8 |
| FMOC-11-amino-undecanoic acid | $ \text{C}{26}\text{H}{31}\text{NO}_4 $ | 421.53 | Carboxylic acid, Amine | FMOC | 88574-07-6 |
| 11-Mercaptoundecanoic acid | $ \text{C}{11}\text{H}{22}\text{O}_2\text{S} $ | 218.36 | Carboxylic acid, Thiol | None | 71310-21-9 |
Research Findings and Key Differences
- Reactivity: this compound’s stability under basic conditions contrasts with FMOC-protected analogs, which require basic deprotection .
- Solubility: The Boc group enhances solubility in organic phases compared to the hydrophilic 11-aminoundecanoic acid .
- Functional Versatility: Thiol-containing analogs (e.g., 11-mercaptoundecanoic acid) diverge entirely in application scope, emphasizing material science over biomedicine .
Biological Activity
Boc-11-amino-undecanoic acid (Boc-11-Aun-OH) is a derivative of 11-aminoundecanoic acid, commonly used in the synthesis of polyamides like Nylon 11. This compound has garnered attention for its biological activities, particularly in toxicology and biodegradation studies. This article presents a comprehensive review of its biological activity, supported by data tables and relevant case studies.
This compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₃₁NO₄ |
| Molecular Weight | 301.427 g/mol |
| Appearance | White to almost white powder |
| Purity | ≥98.0% (by total nitrogen) |
| Melting Point | 66.0 to 70.0 °C |
Acute and Chronic Toxicity
Toxicological evaluations have shown that this compound exhibits relatively low acute toxicity. In studies involving Sprague-Dawley rats, various concentrations were administered via dietary admixture:
- Dosage Levels : 1250, 5000, and 20000 ppm
- Effects Observed : At the highest dosage, moderate decreases in body weight and food consumption were noted, with treatment-related lesions observed in kidneys .
The No Observed Adverse Effect Level (NOAEL) was established at 5000 ppm, indicating that lower doses did not result in significant adverse effects .
Carcinogenicity
Carcinogenicity bioassays conducted on F344 rats and B6C3F1 mice revealed concerning results:
- Male Rats : Increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver were observed at high doses (7500 and 15000 ppm) over a period of 104 weeks.
- Female Rats : No significant carcinogenic effects were noted.
- Mice : No clear evidence of carcinogenicity was found, although a statistically significant increase in malignant lymphomas was observed in low-dose male mice .
Biodegradation Potential
Recent studies have highlighted the potential for biodegradation of this compound. A notable study isolated a bacterial strain from nylon 11 enrichment culture capable of metabolizing this compound as a sole carbon and nitrogen source. This strain, identified as belonging to the genus Pseudomonas, demonstrated rapid growth when exposed to this compound, indicating its potential role in environmental biodegradation processes .
Summary of Findings
The biological activity of this compound can be summarized as follows:
- Toxicity : Exhibits low acute toxicity; chronic exposure may lead to kidney lesions and potential carcinogenic effects in male rats.
- Carcinogenicity : Evidence suggests carcinogenic potential primarily in male rats; further studies needed for comprehensive understanding.
- Biodegradation : Shows promise for microbial degradation, with specific bacterial strains capable of utilizing it as a nutrient source.
Case Study 1: Toxicological Evaluation in Rats
A study involving dietary administration of this compound to rats for 13 weeks revealed significant findings regarding its toxicity profile. Histopathological examinations indicated kidney lesions at higher concentrations, while lower doses showed no adverse effects on reproductive organs or fetal development .
Case Study 2: Microbial Metabolism
In another study focusing on biodegradation, researchers identified a Pseudomonas strain that could metabolize this compound efficiently. This finding opens avenues for bioremediation strategies targeting nylon waste products .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Boc-11-amino-undecanoic acid, and how can structural integrity be validated post-synthesis?
- Methodology : The compound is typically synthesized via carbodiimide-mediated coupling of 11-aminoundecanoic acid with tert-butoxycarbonyl (Boc) protecting groups. Post-synthesis validation involves nuclear magnetic resonance (NMR) for functional group analysis (e.g., Boc proton signals at δ 1.4 ppm) and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Mass spectrometry (MS) confirms molecular weight (theoretical: 287.38 g/mol) .
- Critical Step : Ensure anhydrous conditions during Boc protection to prevent side reactions like hydrolysis .
Q. What purification strategies are recommended for this compound to achieve high yields in academic settings?
- Methodology : Use silica gel column chromatography with a gradient of ethyl acetate/hexane (20–50%) for intermediate purification. Final recrystallization in methanol/water (7:3 v/v) enhances crystallinity. Monitor purity via thin-layer chromatography (TLC; Rf ~0.4 in ethyl acetate) .
Advanced Research Questions
Q. How can this compound be utilized in the design of bio-based polyamides, and what are the key polymerization parameters?
- Methodology : The compound serves as a monomer for polyamide synthesis via ring-opening polymerization or solid-phase peptide synthesis. Key parameters include:
- Temperature : 80–100°C for melt polymerization.
- Catalyst : Enzymatic catalysts (e.g., Candida antarctica lipase B) for eco-friendly synthesis.
- Copolymer Design : Blend with ε-caprolactam to adjust thermal stability (TGA degradation onset ~250°C) .
Q. What computational models predict the solubility and reactivity of this compound in non-polar solvents?
- Methodology : Apply quantum chemistry calculations (e.g., DFT at B3LYP/6-31G* level) to model dipole moments and solvation energies. Quantitative Structure-Property Relationship (QSPR) models correlate logP values (~3.2) with experimental solubility in toluene (0.5 mg/mL at 25°C) .
- Validation : Cross-reference predicted solubility with experimental UV-Vis spectroscopy data (λmax = 210 nm) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported solubility or stability data for this compound?
- Methodology :
Source Evaluation : Prioritize peer-reviewed studies using standardized IUPAC protocols over non-reviewed technical reports .
Experimental Replication : Repeat measurements under controlled conditions (e.g., pH 7.4 buffer for stability assays).
Multi-Technique Validation : Combine Karl Fischer titration (for water content) and dynamic light scattering (DLS) to assess aggregation-driven solubility variations .
Analytical Techniques
Q. Which advanced analytical techniques are critical for characterizing this compound in complex matrices?
- Methodology :
- NMR Spectroscopy : ¹³C NMR confirms carbonyl resonance at ~170 ppm and Boc group integrity .
- HPLC-MS/MS : Detects trace impurities (e.g., deprotected amine byproducts) with a C18 column (acetonitrile/0.1% formic acid gradient) .
- X-ray Diffraction (XRD) : Resolves crystalline polymorphs (e.g., orthorhombic vs. monoclinic) affecting bioavailability .
Table: Key Analytical Parameters
| Parameter | Method | Typical Value | Reference |
|---|---|---|---|
| Purity | HPLC | >98% | |
| Melting Point | DSC | 85–87°C | |
| LogP (Octanol-Water) | QSPR Model | 3.2 | |
| Thermal Stability (TGA) | Degradation Onset | 250°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
